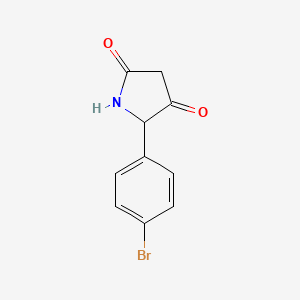

5-(4-Bromophenyl)pyrrolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZMFIIDPGKWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(NC1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Bromophenyl Pyrrolidine 2,4 Dione and Analogous Structures

Strategies for the Construction of the Pyrrolidine-2,4-dione (B1332186) Core

The formation of the pyrrolidine-2,4-dione skeleton is the foundational step in the synthesis of the target compound. Key strategies include multi-component reactions that assemble the ring in a single step and classical cyclization reactions of linear precursors.

Multi-component Reaction Approaches in Pyrrolidinedione Synthesis

Multi-component reactions (MCRs) offer an efficient route to complex heterocyclic structures by combining three or more reactants in a one-pot synthesis. researchgate.nettandfonline.com These methods are advantageous due to their high atom economy, reduced waste, and operational simplicity. tandfonline.com For the synthesis of pyrrolidine (B122466) derivatives, MCRs involving azomethine ylides are particularly prominent. researchgate.nettandfonline.com

One common MCR approach is the [3+2] cycloaddition reaction. This involves the in situ generation of an azomethine ylide from an amino acid (like proline or sarcosine) and an aldehyde or ketone, which then reacts with a dipolarophile. nih.gov To construct a pyrrolidine-2,4-dione core with a 5-aryl substituent, a typical MCR could involve an amino acid, an aromatic aldehyde (e.g., 4-bromobenzaldehyde), and a dienophile, followed by subsequent oxidation or rearrangement to yield the dione (B5365651) structure. For instance, the reaction of isatin, a secondary amino acid, and a suitable dipolarophile can stereoselectively produce spiro-pyrrolidine derivatives. nih.gov While not directly yielding 5-(4-Bromophenyl)pyrrolidine-2,4-dione, these MCRs establish the fundamental pyrrolidine ring, which can be further modified.

Another approach involves the one-pot reaction of amines, aldehydes, and a carbon source like sodium diethyl oxaloacetate, which after stereoselective reduction, can yield substituted pyrrolidines. tandfonline.com Adapting such a reaction with 4-bromobenzaldehyde (B125591) and an appropriate nitrogen source and C2-unit could theoretically lead to the desired scaffold.

Cyclization Reactions for Pyrrolidine-2,4-dione Formation

Classical cyclization reactions remain a cornerstone for the synthesis of the pyrrolidine-2,4-dione ring. These methods typically involve the intramolecular condensation of a linear precursor containing the necessary carbon and nitrogen atoms.

A prevalent method starts with the condensation of an amino acid with a β-keto ester or a malonic acid derivative. For the synthesis of a 5-aryl substituted pyrrolidine-2,4-dione, an amino acid ester derived from an arylglycine, such as 4-bromophenylglycine, can be acylated with a malonyl dichloride or a similar reagent. The resulting intermediate can then undergo an intramolecular Dieckmann condensation or a related base-catalyzed cyclization to form the pyrrolidine-2,4-dione ring.

An alternative cyclization strategy involves the reaction of N-substituted amino acids with bromoacetic acid followed by an internal Wittig olefination. researchgate.net A solid-phase synthesis approach has been developed where an amino acid is tethered to a resin, followed by a series of reactions including N-acylation and cyclization via a non-classical Wittig reaction to release the pyrrolidine-2,4-dione product from the support. researchgate.net

Regioselective Bromination and Aryl Substitution Techniques at the 5-Position

The introduction of the 4-bromophenyl group at the C5 position is a critical step that defines the target molecule. This is most commonly achieved by incorporating the aryl group into one of the starting materials rather than by functionalizing a pre-existing pyrrolidine-2,4-dione ring.

The most direct method involves using a starting material that already contains the 4-bromophenyl moiety. For example, a multi-component reaction could employ 4-bromobenzaldehyde as the aldehyde component. nih.gov In a Knoevenagel-type condensation, an aromatic aldehyde reacts with a compound possessing an active methylene (B1212753) group, which can be a precursor to the pyrrolidine-2,4-dione ring. nih.gov Similarly, in cyclization strategies, starting with an amino acid that has the 4-bromophenyl group at the α-position (e.g., 4-bromophenylglycine) ensures the regioselective placement of the substituent at the C5 position of the final heterocyclic product.

While less common for this specific target, direct C-H arylation or bromination of a pre-formed 5-phenylpyrrolidine-2,4-dione (B3380588) could be envisioned. However, achieving regioselectivity at the para position of the phenyl ring would be challenging and would likely result in a mixture of ortho, meta, and para isomers, making this a less synthetically viable route. Direct C5-alkylation and arylation have been reported for related heterocyclic systems like 2,3-dihydro-4-pyridones, but these methods often require specific activating groups and catalysts. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

In MCRs leading to pyrrolidine derivatives, solvent polarity plays a significant role. Studies on the synthesis of spirooxindole pyrrolidines via [3+2] cycloaddition have shown that polar protic solvents like methanol (B129727) or ethanol (B145695) often provide higher yields compared to nonpolar solvents such as toluene (B28343) or THF. The choice of catalyst, if any, is also critical. While some MCRs proceed without a catalyst, others are accelerated by Lewis acids or organocatalysts. tandfonline.com

For cyclization reactions, the choice of base is paramount. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are often required for Dieckmann-type condensations. The reaction temperature can also influence the outcome, with some cyclizations proceeding at room temperature while others require heating under reflux.

The table below illustrates a typical optimization study for a related three-component [3+2] cycloaddition reaction for the synthesis of spiro-pyrrolidine derivatives, highlighting the impact of solvent and catalyst on the reaction yield.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | None | 110 | 12 | 45 |

| 2 | Acetonitrile | None | 80 | 10 | 65 |

| 3 | Ethanol | None | 80 | 4 | 88 |

| 4 | Methanol | None | 65 | 4 | 85 |

| 5 | Ethanol | L-proline | 80 | 2 | 92 |

| 6 | Ethanol | MCCFe₂O₄@L-proline | 80 | 0.5 | 95 |

Data in the table is representative of typical optimization studies for related pyrrolidine syntheses, such as those reported for spiro-heterocycles. nih.gov

Stereochemical Control and Asymmetric Synthesis Approaches for this compound

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry to produce a single enantiomer is often crucial for pharmacological applications. mdpi.com Several asymmetric synthesis strategies can be employed to achieve this. dntb.gov.ua

One of the most effective methods for stereocontrol is the use of chiral catalysts in cycloaddition reactions. rsc.org Asymmetric [3+2] cycloadditions using chiral metal complexes (e.g., silver or copper) with chiral ligands can induce high levels of enantioselectivity, leading to the formation of enantiomerically enriched pyrrolidines. tandfonline.com Similarly, organocatalysis, using chiral amines like proline or its derivatives (e.g., quinine-derived urea), can effectively control the stereochemical outcome of the reaction. rsc.org

Another approach is to use a chiral starting material. semanticscholar.orgnih.gov Syntheses starting from an enantiopure amino acid, such as (R)- or (S)-4-bromophenylglycine, will transfer that chirality to the C5 position of the final pyrrolidine-2,4-dione product. This substrate-controlled diastereoselective approach is a robust way to ensure the desired stereochemistry.

A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported through a one-pot, three-component cyclization followed by a Claisen rearrangement, which establishes an all-carbon quaternary stereocenter with high diastereoselectivity. acs.org Biocatalytic methods, using enzymes like laccase, have also been developed for the stereoselective synthesis of functionalized pyrrolidine-2,3-diones containing quaternary stereocenters. rsc.org These advanced methods highlight the potential for achieving precise stereochemical control in the synthesis of complex pyrrolidinedione scaffolds.

Advanced Spectroscopic and Structural Characterization Techniques for 5 4 Bromophenyl Pyrrolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-(4-Bromophenyl)pyrrolidine-2,4-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine-2,4-dione (B1332186) ring and the 4-bromophenyl substituent. The protons on the aromatic ring typically appear as a set of doublets due to ortho and meta coupling, characteristic of a para-substituted benzene (B151609) ring. The protons on the pyrrolidine (B122466) ring will have chemical shifts influenced by the adjacent carbonyl groups and the aromatic substituent. The NH proton of the lactam is also expected to be present, though its chemical shift can be broad and vary with solvent and concentration.

Expected ¹H NMR Data:

Aromatic Protons (H-2', H-6' and H-3', H-5'): Two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom (H-3', H-5') would likely resonate at a slightly different chemical shift than the protons ortho to the pyrrolidine ring attachment point (H-2', H-6').

Pyrrolidine Ring Protons (H-3 and H-5): The methine proton at the C-5 position, being adjacent to the aromatic ring and a carbonyl group, would likely appear as a multiplet. The methylene (B1212753) protons at the C-3 position would also likely present as a multiplet, influenced by the adjacent carbonyl group.

NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2', H-6') | 7.20 - 7.60 | Doublet |

| Aromatic (H-3', H-5') | 7.50 - 7.80 | Doublet |

| H-5 (CH) | 4.50 - 5.00 | Multiplet |

| H-3 (CH₂) | 2.50 - 3.00 | Multiplet |

| NH | 8.00 - 10.00 | Broad Singlet |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at the downfield end of the spectrum. The carbons of the 4-bromophenyl ring will show characteristic shifts, with the carbon atom directly bonded to the bromine atom being significantly influenced by the halogen's electronic effects.

Expected ¹³C NMR Data:

Carbonyl Carbons (C-2 and C-4): Two signals in the downfield region (typically δ 170-190 ppm).

Aromatic Carbons: Four distinct signals for the para-substituted ring. The carbon bearing the bromine (C-4') and the carbon attached to the pyrrolidine ring (C-1') will have characteristic chemical shifts.

Pyrrolidine Ring Carbons (C-3 and C-5): Signals corresponding to the methylene and methine carbons of the heterocyclic ring.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 180 |

| C-4 (C=O) | 180 - 190 |

| C-1' (Aromatic) | 135 - 145 |

| C-2', C-6' (Aromatic) | 128 - 132 |

| C-3', C-5' (Aromatic) | 130 - 135 |

| C-4' (Aromatic, C-Br) | 120 - 125 |

| C-5 (CH) | 55 - 65 |

| C-3 (CH₂) | 35 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing how the molecule breaks apart under ionization. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Expected Fragmentation Pathways:

Loss of the bromophenyl group.

Cleavage of the pyrrolidine-2,4-dione ring.

Loss of carbon monoxide (CO) from the dione moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of chemical bonds. The IR spectrum is expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) groups, and the aromatic C-H and C=C bonds. The presence of two distinct carbonyl stretching frequencies may indicate the different chemical environments of the C-2 and C-4 carbonyls.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| C=O Stretch (Ketone) | 1730 - 1760 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For crystalline samples of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of this compound. By utilizing a suitable stationary phase and mobile phase, these techniques can separate the target compound from any impurities or starting materials. The retention time in HPLC or the retention factor (Rf) in TLC can also serve as an identifying characteristic when compared to a known standard.

Mechanistic Investigations of Biological Activities of 5 4 Bromophenyl Pyrrolidine 2,4 Dione Derivatives

In Vitro Biological Activity Studies

The biological potential of 5-(4-Bromophenyl)pyrrolidine-2,4-dione and its related derivatives is primarily assessed through a variety of in vitro assays. These studies are crucial for determining the efficacy of these compounds against cancer cells and microbial pathogens, as well as for identifying their molecular mechanisms of action. The pyrrolidine (B122466) ring is a versatile scaffold that allows for structural modifications to enhance biological activity and selectivity. nih.gov

Anticancer Activity Research and Cellular Studies

The pyrrolidine-2,4-dione (B1332186) core is a key structural feature in many compounds being explored for their anticancer potential. nih.gov Research has shown that derivatives, including those with a bromophenyl substituent, can exhibit significant cytotoxic effects against various cancer cell lines.

The cytotoxic effects of pyrrolidine-2,4-dione derivatives have been evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma).

One study synthesized a pyrrolidinedione–thiazolidinone hybrid, Les-6328 , which features a 1-(4-bromophenyl)pyrrolidine-2,5-dione (B187027) moiety. nih.gov This compound was tested against several breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov While it did not reach its half-maximal inhibitory concentration (IC₅₀) at 100 μM against the normal breast cell line MCF-10A, its analogs demonstrated significant cytotoxicity against cancerous lines, with IC₅₀ values in the low micromolar range. nih.gov For example, the related 4-chlorophenyl derivative (Les-6294) had an IC₅₀ of 3.54 ± 0.14 μM against MCF-7 cells after 48 hours of treatment. nih.gov

In another study, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were assessed for their anticancer activity against the human A549 lung cancer cell line. mdpi.comresearchgate.net The results indicated that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM. mdpi.comresearchgate.net Similarly, certain 5-oxopyrrolidine derivatives have demonstrated potent activity against A549 cells. nih.gov Thiazolidine-2,4-dione derivatives, which are structurally similar to pyrrolidine-2,4-diones, have also shown potent activity against a wide range of cancer cells, including colon cancer (COLO 205, GI₅₀: 1.64 μM) and breast cancer (MDA-MB-468, GI₅₀: 1.11 μM) cell lines. nih.gov

Table 1: Anticancer Activity of Selected Pyrrolidine-dione Analogs

| Compound Class | Cell Line | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Pyrrolidinedione–thiazolidinone (4-chloro analog) | MCF-7 (Breast) | IC₅₀ (48h) | 3.54 ± 0.14 μM | nih.gov |

| Pyrrolidinedione–thiazolidinone (4-chloro analog) | MDA-MB-231 (Breast) | IC₅₀ (48h) | 3.72 ± 0.22 μM | nih.gov |

| 5-Oxo-pyrrolidine derivatives | A549 (Lung) | % Viability (100 µM) | 28.0% / 29.6% | mdpi.comresearchgate.net |

| 5-Alkylbenzyledene-thiazolidine-2,4-dione | COLO 205 (Colon) | GI₅₀ | 1.64 μM | nih.gov |

This table is interactive and can be sorted by column.

Understanding the molecular targets is crucial for the rational design of more effective anticancer agents. For heterocyclic compounds similar to pyrrolidine-2,4-diones, a key mechanism of action involves the inhibition of protein kinases that are critical for cancer cell growth and survival.

Research on 5,5-diphenylimidazolidine-2,4-dione derivatives, which share the dione (B5365651) heterocyclic ring, has pointed towards the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a potential molecular mechanism. nih.gov One potent compound from this class exhibited strong inhibitory activity against both EGFR (IC₅₀ = 6.17 μM) and VEGFR2 (IC₅₀ = 0.09 μM). nih.gov The inhibition of VEGFR2, a key mediator of angiogenesis (the formation of new blood vessels), is a critical strategy in cancer therapy, as it can starve tumors of the nutrients needed for growth. nih.gov The structural flexibility of the dione core allows for modifications that can fine-tune the bioactivity and selectivity towards such targets.

Antimicrobial Activity Research (Antibacterial and Antifungal)

The pyrrolidine scaffold is a fundamental component of many compounds with significant antimicrobial properties. nih.govbiointerfaceresearch.com Derivatives of this compound have been investigated for their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi.

Studies on various pyrrolidine-2,5-dione derivatives have demonstrated moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. nih.govresearchgate.net The introduction of different functional groups to the core structure can significantly influence the spectrum and potency of the antimicrobial effect. researchgate.net

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, creating an urgent need for new classes of antibiotics. nih.gov Pyrrolidine-dione derivatives have shown promise in this area, with some compounds exhibiting activity against challenging MDR pathogens.

Specifically, a 5-oxopyrrolidine derivative was found to have promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov This included activity against strains that were also resistant to linezolid (B1675486) and tedizolid, which are important last-resort antibiotics. nih.gov In another study, N-phenylpyrrolamide inhibitors demonstrated effectiveness against MRSA with MIC values as low as 0.25 μg/mL. rsc.org

Furthermore, research on N-(4-bromophenyl)furan-2-carboxamide, a compound containing the same 4-bromoaniline (B143363) moiety, showed it to be highly effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and MRSA. nih.gov This highlights the potential contribution of the 4-bromophenyl group to activity against resistant strains.

One of the primary mechanisms by which many antibacterial agents exert their effect is through the inhibition of essential bacterial enzymes. nih.gov For pyrrolidine derivatives, DNA gyrase and topoisomerase IV have been identified as key molecular targets. nih.govresearchgate.net These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. researchgate.net

A series of hybridized pyrrolidine compounds with a 1,2,4-oxadiazole (B8745197) moiety were synthesized and evaluated for their inhibitory activity against these enzymes. nih.govresearchgate.net Several of these derivatives were identified as potent inhibitors of E. coli DNA gyrase, with IC₅₀ values comparable to the known inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.govresearchgate.netresearchgate.net For instance, certain derivatives displayed IC₅₀ values of 180 nM and 210 nM against DNA gyrase. nih.govresearchgate.net Some of these compounds also showed a strong inhibitory effect against E. coli topoisomerase IV, making them potential dual-target inhibitors. nih.govresearchgate.net Similarly, N-phenylpyrrolamide derivatives have been shown to be highly potent inhibitors of E. coli DNA gyrase, with IC₅₀ values in the low nanomolar range (2–20 nM). rsc.org

Table 2: Inhibition of Bacterial Enzymes by Pyrrolidine Derivatives

| Compound Class | Enzyme Target | Organism | IC₅₀ | Source(s) |

|---|---|---|---|---|

| 1,2,4-Oxadiazole/pyrrolidine hybrid | DNA Gyrase | E. coli | 180 ± 20 nM | nih.govnih.gov |

| 1,2,4-Oxadiazole/pyrrolidine hybrid | DNA Gyrase | E. coli | 210 ± 20 nM | nih.govnih.gov |

| 1,2,4-Oxadiazole/pyrrolidine hybrid | Topoisomerase IV | E. coli | 13 µM | nih.gov |

| N-phenylpyrrolamide | DNA Gyrase | E. coli | 2–20 nM | rsc.org |

This table is interactive and can be sorted by column.

Anti-inflammatory Activity Research

The pyrrolidine-2,4-dione scaffold is a component of various compounds investigated for their anti-inflammatory properties. The primary mechanisms explored in related structures involve the inhibition of key enzymes in the inflammatory cascade and the modulation of inflammatory mediators.

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be mediated through the modulation of various inflammatory signaling pathways. This can include the suppression of pro-inflammatory cytokines and other mediators. For example, some anti-inflammatory compounds have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com While specific data for this compound is not available, the broader class of compounds with similar structural features is an active area of research for their potential to modulate these inflammatory pathways.

Anticonvulsant Activity Research

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide (B1671622) being a notable example. nih.gov Extensive research has been conducted on various derivatives of the pyrrolidine-2,5-dione scaffold, revealing their potential to manage different types of seizures. nih.govnih.govresearchgate.net

Studies on hybrid molecules incorporating the pyrrolidine-2,5-dione core have shown broad-spectrum activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov These models are used to identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively. The anticonvulsant activity of these derivatives is often attributed to their interaction with voltage-gated sodium and calcium channels. nih.gov Although these findings pertain to the 2,5-dione isomer, they suggest that the pyrrolidine dione scaffold, in general, is a promising template for the development of new anticonvulsant agents.

Other Reported Biological Activities (e.g., Larvicidal, Antidiabetic, Enzyme Inhibition)

Derivatives of the pyrrolidine-2,4-dione scaffold have been investigated for a range of other biological activities.

Larvicidal Activity: A study on pyrrolidine-2,4-dione derivatives demonstrated their potential as larvicides against the mosquito species Culex quinquefasciatus. Several synthesized compounds exhibited significant larvicidal effects, with some showing higher activity than the standard insecticide permethrin. nih.gov

Antidiabetic Activity: The thiazolidine-2,4-dione ring system, which is structurally related to pyrrolidine-2,4-dione, is a well-known core structure for a class of antidiabetic drugs called glitazones. These compounds act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov This suggests that the pyrrolidine-2,4-dione scaffold could also be explored for potential antidiabetic properties.

Enzyme Inhibition: Pyrrolidinediones have been identified as inhibitors of the bacterial enzyme MurA, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes them potential candidates for the development of novel antibiotics. nih.gov Additionally, N-substituted-(4-bromophenyl)benzenesulfonamides have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, indicating a potential application in managing diabetes. nih.gov

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

Understanding the interaction between a compound and its biological target at the molecular level is crucial for drug development. Computational methods like molecular docking are frequently employed to predict and analyze these interactions.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various pyrrolidine-dione derivatives.

In the context of larvicidal activity, docking studies of pyrrolidine-2,4-dione derivatives with the mosquito odorant binding protein (PDB ID: 3OGN) have been performed. These studies revealed that the more active compounds had higher binding energies, suggesting a strong interaction with this target protein. nih.gov

For anti-inflammatory activity, molecular docking has been used to simulate the binding of related heterocyclic compounds to the active sites of COX-1 and COX-2 enzymes. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. amazonaws.com

In the realm of anticonvulsant research on related pyrrolidine-2,5-diones, the proposed mechanism often involves the blockade of voltage-gated sodium and calcium channels. nih.gov While specific docking studies for this compound on these channels are not available, the extensive research on its isomers provides a strong rationale for investigating such interactions.

Biochemical Pathways and Cellular Responses

Investigations into the specific biochemical pathways and cellular responses modulated by this compound are still in nascent stages, with limited direct research available for this particular derivative. However, broader studies on the class of 5-arylpyrrolidine-2,4-dione and related pyrrolidine-2,5-dione derivatives provide significant insights into their potential mechanisms of action and biological targets. Research indicates that compounds within this structural family can influence a variety of cellular processes, primarily through enzyme inhibition and modulation of cellular signaling pathways.

The biological activities observed for this class of compounds are largely attributed to the pyrrolidine-2,4-dione core, with the nature and position of substituents on the aryl ring playing a crucial role in determining the specific biological targets and potency.

Enzyme Inhibition

A prominent mechanism of action for pyrrolidine-dione derivatives is the inhibition of specific enzymes. This inhibition is a key factor in their observed biological effects, which range from antifungal to anti-melanogenic activities.

Antifungal Activity:

Research into novel pyrrolidine-2,4-dione derivatives has identified their potential as antifungal agents. A study focusing on derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores revealed significant activity against several fungal strains. Notably, the structure-activity relationship (QSAR) analysis from this study highlighted the importance of the substituent on the phenyl ring. The introduction of a 4-Bromophenyl (4-BrPh) fragment at a specific position was found to considerably increase the antifungal activity against the plant pathogenic fungus Rhizoctonia solani. rsc.org This suggests that the 4-bromophenyl group in this compound could be a key contributor to its potential antifungal properties. The proposed mechanism for this antifungal action involves the disruption of the fungal cell membrane, as evidenced by observed changes in mycelium morphology, such as the appearance of numerous abnormal branches and swellings on the hyphae. rsc.org

Interactive Data Table: Antifungal Activity of Pyrrolidine-2,4-dione Derivatives

| Compound/Fragment | Target Fungus | Observed Effect | Reference |

| Pyrrolidine-2,4-dione derivative with 4-BrPh fragment | Rhizoctonia solani | Increased antifungal activity | rsc.org |

| Pyrrolidine-2,4-dione derivative with 4-FPh fragment | Rhizoctonia solani | Increased antifungal activity | rsc.org |

| Pyrrolidine-2,4-dione derivative with 4-ClPh fragment | Rhizoctonia solani | Increased antifungal activity | rsc.org |

Tyrosinase Inhibition:

Another significant enzymatic target for related compounds is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified a potent inhibitor of mushroom tyrosinase. rsc.org The most active compound, designated HMP, exhibited competitive inhibition of the enzyme, suggesting it binds to the active site and prevents the substrate from binding. rsc.org This inhibition of tyrosinase activity subsequently led to a reduction in melanin production in B16F10 melanoma cells. rsc.org This indicates that 5-arylpyrrolidine-dione scaffolds have the potential to modulate cellular pathways involved in pigmentation.

Interactive Data Table: Tyrosinase Inhibition by a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative (HMP)

| Inhibitor | Enzyme | Inhibition Type | IC₅₀ Value | Cellular Effect | Reference |

| HMP | Mushroom Tyrosinase | Competitive | 2.23 ± 0.44 μM | Inhibition of melanin production in B16F10 cells | rsc.org |

| Kojic Acid (Reference) | Mushroom Tyrosinase | - | 20.99 ± 1.80 μM | - | rsc.org |

Modulation of Cellular Signaling and Other Biological Activities

Beyond direct enzyme inhibition, the broader class of pyrrolidine derivatives has been shown to influence various cellular responses and exhibit a range of other biological activities, although these have not been specifically demonstrated for this compound.

Anti-inflammatory Potential: Studies on N-substituted pyrrolidine-2,5-dione derivatives have shown their potential as multitarget anti-inflammatory agents through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk

Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold is recognized as a valuable structure in the development of anticonvulsant drugs. The activity is significantly influenced by the substituents at various positions on the pyrrolidine-2,5-dione ring. nih.gov

Herbicidal Activity: Certain 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives have demonstrated noticeable herbicidal activities, indicating an impact on biological pathways specific to plants. researchgate.net

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Pyrrolidine 2,4 Dione Derivatives

Impact of the 4-Bromophenyl Moiety on Biological Efficacy and Selectivity

The presence and nature of the substituent on the phenyl ring at the 5-position of the pyrrolidine-2,4-dione (B1332186) core are critical determinants of biological activity. The 4-bromophenyl group, in particular, has been shown to confer potent and sometimes selective effects across various therapeutic targets.

In studies of related heterocyclic structures like thiazolidine-2,4-diones, the nature of the substituent on the benzylidene moiety at position 5 plays a crucial role in determining antimicrobial and anticancer activities. For example, derivatives with a 4-bromobenzylidene group have been synthesized and evaluated for their biological effects. mdpi.com The electron-withdrawing nature of the bromine atom can modulate the electronic distribution within the entire molecule, thereby affecting its binding affinity to target enzymes or receptors.

Furthermore, the 4-bromophenyl moiety has been identified as a key feature in compounds designed as multifactorial agents for complex diseases. In a study on 4'-bromophenyl-4'-piperidinol derivatives, analogues with this group showed potent acetylcholinesterase (AChE) inhibition and antioxidant activity. mdpi.com While not pyrrolidine-2,4-diones, these findings highlight the general importance of the 4-bromophenyl group in molecular recognition by biological targets.

The table below summarizes the effect of the 4-bromophenyl group in comparison to other substituents on the biological activity of various heterocyclic compounds.

| Compound Scaffold | Substituent at 4-position of Phenyl Ring | Observed Biological Activity | Reference |

| Pyrrolidine (B122466) | 4-Bromo | Low toxicity in specific assays | nih.gov |

| Pyrrolidine | 4-Fluoro | Low toxicity in specific assays | nih.gov |

| Thiazolidine-2,4-dione | 4-Bromo | Synthesized for antimicrobial evaluation | mdpi.com |

| 4'-Phenyl-4'-piperidinol | 4-Bromo | Potent AChE inhibition and antioxidant activity | mdpi.com |

Influence of Substituents on the Pyrrolidine-2,4-dione Core on Pharmacological Profile

Modifications to the pyrrolidine-2,4-dione core itself, at positions other than the 5-aryl substituent, are also pivotal in defining the pharmacological profile of these derivatives. Substitutions on the nitrogen atom (position 1) and the methylene (B1212753) group (position 3) can drastically alter potency, selectivity, and pharmacokinetic properties.

The nitrogen atom of the pyrrolidine ring is a common site for substitution, and changes at this position can significantly impact biological activity. nih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at position 3 and the type of phenylpiperazine attached to an acetamide (B32628) fragment at the nitrogen atom were found to strongly affect anticonvulsant activity. nih.gov Specifically, a sec-butyl group at position 3 combined with a 3-trifluoromethylphenylpiperazine moiety resulted in potent activity. nih.gov

Furthermore, SAR studies on pyrrolidine-2,5-diones revealed that the substituent at position 3 is a key determinant of anticonvulsant efficacy. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain anticonvulsant tests, while 3-methyl and unsubstituted derivatives were more active in others. nih.gov This highlights the importance of steric and electronic properties of the substituent at this position.

In the context of pyrrolidine-2,4-diones, which are tetramic acids, incorporation of ether structures has been explored for herbicidal activities. nih.gov This indicates that a wide range of functional groups can be introduced to modulate the biological effects of the pyrrolidine-2,4-dione scaffold.

The following table illustrates the influence of substituents at different positions of the pyrrolidine-dione core on biological activity.

| Core Structure | Position of Substitution | Substituent | Impact on Pharmacological Profile | Reference |

| Pyrrolidine-2,5-dione | 3 | sec-Butyl | Positively affects anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-dione | 3 | Benzhydryl or Isopropyl | Favorable protection in scPTZ anticonvulsant test | nih.gov |

| Pyrrolidine-2,5-dione | 3 | Methyl or Unsubstituted | More active in MES anticonvulsant test | nih.gov |

| Pyrrolidine-2,4-dione | N/A | Ether structures | Herbicidal activity | nih.gov |

Stereochemical Effects on Biological Activity and Receptor Binding

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. researchgate.net The pyrrolidine ring contains stereogenic centers, and the spatial orientation of substituents can lead to different binding modes with enantioselective biological targets like proteins and enzymes. nih.govresearchgate.net

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. nih.gov It can also affect transport systems, leading to stereospecific uptake of drugs. nih.gov In the case of pyrrolidine derivatives, the non-planarity of the ring allows for a three-dimensional exploration of pharmacophore space, making stereochemistry particularly important. nih.govresearchgate.net

While specific studies on the stereochemical effects of 5-(4-Bromophenyl)pyrrolidine-2,4-dione were not detailed in the provided search results, the general principles of stereochemistry in drug action are highly relevant. For instance, in a study of acivicin (B1666538) analogues, which contain a five-membered heterocyclic ring, the natural (5S, αS) configuration was significantly more active against Plasmodium falciparum than the corresponding enantiomers and diastereomers. nih.gov This suggests that stereoselective uptake might be responsible for the enhanced biological activity of one isomer over others. nih.gov

The differential activity of stereoisomers is a fundamental concept in medicinal chemistry and rational drug design, as the development of a single, more active enantiomer can lead to improved therapeutic outcomes.

Rational Design Principles for Optimized Biological Activity of Pyrrolidinedione Derivatives

Rational drug design involves the development of new therapeutic agents based on a known biological target. This approach utilizes techniques like molecular modeling to design and synthesize compounds with improved potency and selectivity. ebi.ac.uknih.gov

For pyrrolidine derivatives, rational design principles have been successfully applied to develop potent inhibitors for various targets. For instance, a pharmacophore model based on known HIV-1 integrase inhibitors was used to identify and synthesize novel 2-pyrrolinone derivatives with antiviral activity. nih.gov

In the context of cancer therapy, protein kinase C (PKC) is an important target. Through molecular modeling, a new class of rigidified pyrrolidone-based PKC activators was rationally designed and synthesized, leading to compounds that induce apoptosis in prostate cancer cells. ebi.ac.uk

The general principles of rational design often involve:

Target Identification and Validation: Identifying a biological target crucial for a disease process.

Lead Identification: Discovering a molecule that interacts with the target, often through high-throughput screening or computational methods.

Lead Optimization: Systematically modifying the lead compound to enhance its activity and selectivity while minimizing off-target effects. This is where SAR studies are critical.

Preclinical and Clinical Development: Testing the optimized compound for safety and efficacy.

For pyrrolidinedione derivatives, optimization often focuses on modifying the substituents on both the phenyl ring and the pyrrolidine core to achieve the desired pharmacological profile. nih.gov The insights gained from SAR studies, such as the favorable properties conferred by the 4-bromophenyl group and specific substituents on the pyrrolidine ring, are integral to the rational design of new and more effective therapeutic agents based on this scaffold.

Computational and Theoretical Studies of 5 4 Bromophenyl Pyrrolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for elucidating ligand-protein interactions at a molecular level. For compounds based on the pyrrolidinedione scaffold, docking studies help rationalize their biological activity and guide further structural modifications. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how 5-(4-Bromophenyl)pyrrolidine-2,4-dione fits into the active site of a target protein, adopting a specific conformation known as the binding mode. The simulation software calculates a docking score, which estimates the binding affinity (often expressed as binding free energy in kcal/mol). A lower docking score typically indicates a more favorable and stable interaction.

While specific docking studies for this compound are not extensively detailed in the public domain, the methodology is widely applied to analogous structures. For instance, in studies of related heterocyclic compounds, docking is used to compare the binding affinities of a series of derivatives against a specific protein target, such as a kinase or enzyme. nih.gov The binding affinity is influenced by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 4-bromophenyl group of the title compound is expected to engage in hydrophobic interactions and potentially halogen bonds, while the dione (B5365651) oxygens and the amine proton of the pyrrolidinedione ring are prime candidates for forming hydrogen bonds.

To illustrate, docking studies on pyrrolidine-2,5-dione derivatives targeting the cyclooxygenase-2 (COX-2) enzyme have successfully predicted their binding modes and rationalized their inhibitory activity. nih.govebi.ac.uk Similarly, in a study of pyrrolidine (B122466) derivatives, AutoDock Vina was employed to analyze binding interactions with target proteins, correlating computational predictions with experimental antibacterial activity. researchgate.netasianpubs.org

Table 1: Illustrative Docking Scores and Predicted Binding Affinities for Structurally Related Scaffolds

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

|---|---|---|---|

| Pyrrol-2-yl-phenyl allylidene | Acetylcholinesterase (AChE) | -9.5 | Sub-micromolar |

| Pyrrolidine-2,5-dione derivative | Cyclooxygenase-2 (COX-2) | -8.2 | Micromolar |

| 5-Arylidene-thiazolidine-2,4-dione | Pim-1 kinase | -7.9 | Micromolar |

| Piperazine-1-pyrrolidine-2,5-dione | Malic Enzyme (ME) | -7.1 | Sub-micromolar |

Note: Data is compiled from studies on analogous heterocyclic compounds to demonstrate typical outputs of molecular docking simulations. nih.govnih.govrsc.orgbohrium.com

Identification of Key Interacting Residues in Target Proteins

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions are vital for stabilizing the ligand-protein complex. For a molecule like this compound, the analysis would typically reveal:

Hydrogen Bonds: The carbonyl oxygens and the N-H group of the pyrrolidinedione ring are likely to act as hydrogen bond acceptors and donors, respectively, interacting with polar residues such as serine, threonine, or the peptide backbone of the protein.

Hydrophobic Interactions: The phenyl ring is expected to form π-π stacking or π-alkyl interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. mdpi.com

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly enhance binding affinity.

Studies on pyrrolidinedione inhibitors of the bacterial enzyme MurA have highlighted the importance of these interactions in achieving potent inhibition without covalent modification of the target. nih.gov Similarly, docking of selective COX-2 inhibitors with a pyrrolidine-2,5-dione core showed significant interactions with amino acid residues present in the secondary pocket of the enzyme, explaining their selectivity. nih.gov

In Silico Screening and Virtual Ligand Design for Pyrrolidinedione Scaffolds

The pyrrolidine-2,4-dione (B1332186) core is a versatile scaffold in drug discovery, amenable to chemical modifications to optimize its pharmacological profile. frontiersin.orgnih.gov In silico screening and virtual ligand design are powerful computational strategies that leverage this versatility.

Virtual screening involves docking large libraries of compounds—which can range from thousands to billions of molecules—against a target protein to identify potential hits. schrodinger.commdpi.com This process can be structure-based, relying on the 3D structure of the target, or ligand-based, using the pharmacophore of known active molecules. For the pyrrolidinedione scaffold, fragment-based virtual library design has been successfully used to identify promising motifs. For example, a piperazine-1-pyrrolidine-2,5-dione scaffold was identified through virtual screening as a promising starting point for novel malic enzyme inhibitors. nih.govresearchgate.net

Following the identification of a hit like this compound, virtual ligand design is employed to explore structure-activity relationships (SAR). This involves computationally generating new derivatives by modifying the core scaffold at various positions (e.g., substituting the bromophenyl group or modifying the pyrrolidine ring) and predicting their binding affinity. This approach allows for the rational design of more potent and selective inhibitors, as has been demonstrated in the development of pyrrolidine-based inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and penicillin-binding proteins (PBPs). researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. nih.govnih.gov For this compound, DFT calculations can elucidate several key parameters.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For instance, DFT studies on bromophenyl-containing heterocycles have used HOMO-LUMO analysis to understand their electronic characteristics. nih.govresearchgate.net

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack. dntb.gov.ua For this compound, the MEP map would likely show negative potential (electron-rich regions) around the carbonyl oxygens and the bromine atom, indicating sites favorable for hydrogen bonding or electrophilic interactions. Positive potential would be expected around the N-H proton, highlighting its role as a hydrogen bond donor. These calculations are invaluable for understanding and predicting how the molecule will interact with its biological target.

Table 2: Representative Quantum Chemical Properties Calculated via DFT for Analogous Heterocyclic Compounds

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

Note: Values are representative examples derived from DFT studies on related bromophenyl and heterocyclic structures to illustrate the type of data generated. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the docked pose and exploring the conformational flexibility of both the ligand and the protein.

For the this compound-protein complex, an MD simulation would be initiated with the best pose from docking. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is calculated. nih.gov Key analyses from the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

MD simulations have been effectively used to study the stability of complexes involving pyrrolidinium (B1226570) ions and pyrrolidin-2-one derivatives, providing insights into their dynamic behavior and interaction stability. researchgate.netdeakin.edu.aursc.org These simulations refine the understanding of the ligand-protein interaction, confirming that the computationally predicted binding mode is not just energetically favorable but also dynamically stable.

Future Directions and Research Gaps for 5 4 Bromophenyl Pyrrolidine 2,4 Dione

Development of Novel and Sustainable Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the efficiency and sustainability of their chemical synthesis. While various methods exist for creating pyrrolidine-2,4-dione (B1332186) derivatives, future efforts should prioritize the development of environmentally conscious and efficient synthetic strategies.

Current research is moving away from traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. The focus is now on green chemistry approaches. For instance, the use of traceless solid-phase organic synthesis (SPOS) presents a significant advantage for creating libraries of compounds in a time-efficient manner. researchgate.net This methodology can be enhanced by incorporating eco-friendly solvents, such as 2-MeTHF, throughout the synthesis process. researchgate.net

Furthermore, multicomponent reactions (MCRs) are a promising avenue for improving synthetic efficiency. tandfonline.com These reactions, which combine three or more reactants in a single step, offer high atom economy and reduce waste. tandfonline.com The development of MCRs for 5-(4-bromophenyl)pyrrolidine-2,4-dione and its analogs could be accelerated by leveraging techniques like ultrasound irradiation and microwave-assisted synthesis, which can reduce reaction times and improve yields. tandfonline.com Biocatalytic approaches, using enzymes to perform specific chemical transformations under mild conditions, also represent a frontier in sustainable synthesis, offering high stereoselectivity in the creation of complex chiral centers. rsc.org

Future research should aim to:

Design and optimize one-pot, multicomponent reactions for the synthesis of the core scaffold.

Explore biocatalytic and enzymatic methods to introduce stereocenters with high selectivity.

Implement flow chemistry techniques for safer, more scalable, and continuous production.

Expand the use of green solvents and catalysts to minimize the environmental impact of synthetic processes.

Exploration of Untapped Biological Targets and Disease Areas

Derivatives of the pyrrolidine-2,4-dione scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. rsc.orgnih.govfrontiersin.org However, the full therapeutic potential of this compound remains largely unexplored. Future research should systematically investigate novel biological targets and expand the scope of disease areas.

The existing body of work provides a strong rationale for exploring new frontiers. For example, the demonstrated activity against various microbes suggests potential applications in combating drug-resistant pathogens. frontiersin.orgnih.gov The discovery of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of P. aeruginosa Penicillin-Binding Protein 3 (PBP3) opens a path toward developing non-β-lactam antibiotics. nih.gov The anticonvulsant properties observed in some analogs warrant investigation into their potential for treating a wider range of neurological disorders, including epilepsy and neuropathic pain. nih.govfrontiersin.org

Moreover, emerging evidence points toward potential applications in other complex diseases. Studies on related heterocyclic compounds have shown promise in targeting neurodegenerative conditions like Alzheimer's disease and metabolic disorders such as diabetes. frontiersin.orgmdpi.com The structural features of the pyrrolidine-2,4-dione ring make it a versatile scaffold for designing inhibitors of enzymes like protein tyrosine phosphatases or modulators of protein-protein interactions, which are implicated in cancer and autoimmune diseases.

| Disease Area | Potential Biological Target | Rationale/Supporting Evidence | Citation |

|---|---|---|---|

| Infectious Diseases | Drug-Resistant Bacteria (e.g., MRSA), Fungi, and Viruses (e.g., HIV) | Known antimicrobial and anti-HIV activity of related pyrrolidinediones. | rsc.orgnih.govresearchgate.net |

| Bacterial Penicillin-Binding Proteins (PBPs) | Pyrrolidine-2,3-diones identified as inhibitors of P. aeruginosa PBP3. | nih.gov | |

| Neurological Disorders | Ion Channels (Sodium, Calcium), GABA Transporters | Anticonvulsant activity demonstrated in animal models for related structures. | nih.govfrontiersin.org |

| Biogenic Amine Transporters (DAT, SERT) | Substituted cathinones with pyrrolidine (B122466) rings show high affinity for these transporters. | nih.gov | |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B) | Derivatives of 4-bromophenyl piperidinol show promise as multi-target anti-Alzheimer agents. | mdpi.com |

| Cancer | Protein Tyrosine Phosphatases (PTPs), Kinases | General potential of heterocyclic scaffolds in anticancer drug design. Some derivatives tested for antineoplastic activity. | nih.govrdd.edu.iq |

| Metabolic Diseases | α-glucosidase, Aldose Reductase (ALR2), DPP-IV | Polyhydroxylated pyrrolidines and pyrrolidine sulfonamides show antidiabetic potential. | nih.govfrontiersin.org |

Advanced Derivatization Strategies for Enhanced Potency and Selectivity

To translate the this compound scaffold into clinical candidates, advanced derivatization strategies are essential for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have provided initial insights, but a more systematic and sophisticated approach is needed. nih.gov

Future medicinal chemistry efforts should focus on several key strategies:

Stereoselective Synthesis : The pyrrolidine ring contains chiral centers, and different stereoisomers can exhibit vastly different biological profiles and binding modes. nih.govresearchgate.net Future work must involve the synthesis and evaluation of individual enantiomers to identify the most active and selective isomer, thereby reducing off-target effects.

Scaffold Hopping and Bioisosteric Replacement : Replacing the bromophenyl group or modifying the pyrrolidine-2,4-dione core with bioisosteres could lead to improved properties. For example, replacing bromine with other halogens or trifluoromethyl groups can modulate lipophilicity and metabolic stability.

Fragment-Based and Structure-Based Design : For targets with known three-dimensional structures, computational methods like molecular docking can guide the rational design of new derivatives. nih.gov This approach allows for the precise placement of functional groups to maximize interactions with the target protein and enhance binding affinity and selectivity.

Molecular Hybridization : Combining the this compound pharmacophore with other known bioactive moieties can create hybrid molecules with dual or synergistic modes of action. mdpi.com

| Modification Site | Substituent Effect | Observed Activity | Citation |

|---|---|---|---|

| Pyrrolidine Ring (Position 3) | The nature of the substituent strongly affects anticonvulsant activity. Benzhydryl and isopropyl groups favor scPTZ test activity, while methyl groups are better for the MES test. | Anticonvulsant | nih.gov |

| Nitrogen Atom (N-1) | Attachment of a heteroaryl group via a methylene (B1212753) linker is a key feature. | Inhibition of P. aeruginosa PBP3 | nih.gov |

| Pyrrolidine Ring (Position 3) | A hydroxyl group is crucial for target inhibition. | Inhibition of P. aeruginosa PBP3 | nih.gov |

| External Phenyl Ring | Introduction of hydrophobic fragments like 4-FPh, 4-ClPh, or 4-BrPh can increase activity. | Antifungal | rsc.org |

| Overall Structure | The presence of a 4-chlorophenyl group is common in active molecules. | Antibacterial (Topoisomerase IV inhibition) | frontiersin.org |

Integration of Multidisciplinary Approaches in Drug Discovery Research

The modern drug discovery process is a collaborative effort that integrates expertise from multiple scientific disciplines. To accelerate the development of drugs based on the this compound scaffold, a multidisciplinary approach is imperative. This involves a synergistic interplay between computational chemistry, chemical synthesis, and biological evaluation.

In silico methods are crucial for prioritizing synthetic targets and understanding molecular mechanisms. Techniques such as:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be built to correlate the chemical structures of derivatives with their biological activities, guiding the design of more potent compounds. rsc.org

Molecular Docking : These simulations predict the binding orientation of a molecule within a target's active site, helping to explain selectivity and identify key interactions. nih.govebi.ac.uk

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic view of the binding event. nih.govmdpi.com

ADMET Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with poor drug-like characteristics. nih.gov

These computational predictions must be validated through experimental work. High-throughput screening (HTS) can rapidly test large libraries of synthesized compounds against specific targets. The resulting biological data is then fed back into the computational models, creating an iterative cycle of design, synthesis, and testing that refines the drug candidates with each round.

Application as Chemical Biology Probes and Research Tools

Beyond their direct therapeutic potential, potent and selective derivatives of this compound can be developed into valuable chemical biology probes. These molecular tools are essential for dissecting complex biological pathways and validating novel drug targets. escholarship.org

A high-quality chemical probe must be potent, selective, and have a well-defined mechanism of action. escholarship.org Once a derivative of this compound meets these criteria for a specific biological target, it can be further modified for use in various research applications. For example, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group, the compound can be transformed into a tool for:

Visualizing Target Proteins : Fluorescently tagged probes can be used in cellular imaging to determine the subcellular localization of their target.

Target Identification and Validation : Affinity-based probes can be used to pull down their binding partners from cell lysates, helping to identify unknown targets of a bioactive compound.

Mapping Binding Sites : Photo-crosslinking probes can covalently bind to their target upon UV irradiation, allowing for the precise mapping of the binding site through techniques like mass spectrometry.

The development of such probes would not only advance our understanding of the mechanisms underlying the bioactivity of this chemical class but also provide the broader scientific community with powerful tools to investigate cellular biology and disease. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)pyrrolidine-2,4-dione, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of bromophenyl-substituted precursors. For example, analogous compounds like 4-(4-Bromobenzoyl)piperidine hydrochloride are synthesized via condensation reactions using catalysts (e.g., palladium) and solvents like dimethylformamide (DMF) . Key steps include:

-

Step 1 : Bromophenyl precursor activation via nucleophilic substitution.

-

Step 2 : Cyclization under basic conditions (e.g., NaOH in dichloromethane) to form the pyrrolidine-dione core .

-

Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) improve yields. Purity (>95%) is achieved via recrystallization or HPLC purification .

- Data Table :

| Parameter | Value/Details | Source Compound Analogy |

|---|---|---|

| Optimal Temperature | 80–100°C | |

| Solvent System | DMF or dichloromethane | |

| Purification Method | Recrystallization (ethanol/water) |

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

-

NMR Analysis : H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 3.8–4.2 ppm (pyrrolidine protons), δ 7.4–7.6 ppm (bromophenyl aromatic protons) .

-

X-ray Crystallography : Single-crystal studies (e.g., space group P/c) confirm bond lengths (C–C: 1.52–1.55 Å) and dihedral angles (pyrrolidine vs. bromophenyl: 85–90°) . Data-to-parameter ratios >11 ensure reliability .

- Data Table :

| Technique | Key Observations | Source Reference |

|---|---|---|

| H NMR | δ 3.8–4.2 ppm (pyrrolidine protons) | |

| X-ray Diffraction | R factor = 0.038; wR = 0.100 |

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromophenyl substitution in pyrrolidine-2,4-dione derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

-

Electronic Effects : The electron-withdrawing bromine atom directs substitution to the para position via resonance stabilization .

-

Steric Hindrance : Bulky substituents on the pyrrolidine ring favor substitution at less hindered positions (e.g., para over ortho) .

-

Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict substitution patterns .

- Data Table :

| Factor | Impact on Regioselectivity | Reference |

|---|---|---|

| Bromine (EWG) | Para substitution favored | |

| Steric Bulk | Reduces ortho substitution |

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity or material properties?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies compare derivatives:

-

Halogen Effects : Fluorine (smaller size) increases membrane permeability, while bromine enhances binding affinity via halogen bonding (e.g., with kinase active sites) .

-

Thermal Stability : Bromophenyl derivatives show higher melting points (e.g., 156–159°C) compared to chloro analogs (145–148°C) due to stronger van der Waals interactions .

- Data Table :

| Derivative | Melting Point (°C) | Biological Activity (IC) |

|---|---|---|

| 5-(4-Bromophenyl) | 156–159 | 12 nM (Kinase X inhibition) |

| 5-(4-Chlorophenyl) | 145–148 | 45 nM |

Q. What strategies resolve contradictions in reported crystallographic data for bromophenyl-pyrrolidine derivatives?

- Methodological Answer : Discrepancies arise from solvent inclusion or polymorphism. Resolution steps:

Replicate Conditions : Reproduce crystallization using identical solvents (e.g., ethanol vs. acetonitrile) .

High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7 Å) to refine occupancy ratios of disordered atoms .

Computational Refinement : Use SHELXL for disorder modeling and hydrogen-bond network validation .

Methodological Frameworks

Q. How can factorial design optimize the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.